molecular formula C11H7ClF6O4 B13864772 3-Chloro-2,5-bis(2,2,2-trifluoroethoxy)benzoic Acid

3-Chloro-2,5-bis(2,2,2-trifluoroethoxy)benzoic Acid

Cat. No.: B13864772
M. Wt: 352.61 g/mol
InChI Key: HENHECWTIKSPQS-UHFFFAOYSA-N
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Description

3-Chloro-2,5-bis(2,2,2-trifluoroethoxy)benzoic Acid is a chemical compound with the molecular formula C11H8ClF6O4. It is a useful research intermediate for organic synthesis . This compound is known for its unique structure, which includes chloro and trifluoroethoxy groups attached to a benzoic acid core.

Preparation Methods

The synthesis of 3-Chloro-2,5-bis(2,2,2-trifluoroethoxy)benzoic Acid typically involves the reaction of 2,5-dichlorobenzoic acid with 2,2,2-trifluoroethanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product .

Chemical Reactions Analysis

3-Chloro-2,5-bis(2,2,2-trifluoroethoxy)benzoic Acid undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

    Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.

Common reagents used in these reactions include bases like potassium carbonate, acids like sulfuric acid, and solvents such as DMF and methanol. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Chloro-2,5-bis(2,2,2-trifluoroethoxy)benzoic Acid has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceutical Research: The compound is used in the development of new drugs and therapeutic agents.

    Material Science: It is utilized in the creation of novel materials with specific properties.

    Agricultural Chemistry: The compound can be used in the synthesis of agrochemicals and pesticides

Mechanism of Action

The mechanism of action of 3-Chloro-2,5-bis(2,2,2-trifluoroethoxy)benzoic Acid involves its interaction with specific molecular targets. The trifluoroethoxy groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chloro group can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The exact molecular pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

3-Chloro-2,5-bis(2,2,2-trifluoroethoxy)benzoic Acid can be compared with similar compounds such as:

The uniqueness of this compound lies in its combination of chloro and trifluoroethoxy groups, which confer distinct chemical properties and reactivity.

Properties

Molecular Formula

C11H7ClF6O4

Molecular Weight

352.61 g/mol

IUPAC Name

3-chloro-2,5-bis(2,2,2-trifluoroethoxy)benzoic acid

InChI

InChI=1S/C11H7ClF6O4/c12-7-2-5(21-3-10(13,14)15)1-6(9(19)20)8(7)22-4-11(16,17)18/h1-2H,3-4H2,(H,19,20)

InChI Key

HENHECWTIKSPQS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)OCC(F)(F)F)Cl)OCC(F)(F)F

Origin of Product

United States

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